1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
Description
Properties
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIDIBZRKWWMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The difluoromethyl-substituted pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor, undergoing decarboxylation under acidic conditions to yield the pyrazole scaffold. Alternative routes employ phenylhydrazine and β-keto esters in ethanol, catalyzed by anhydrous sodium sulfate to drive the reaction to completion.
Reaction Conditions :
Sulfonylation of the Pyrazole Intermediate
Sulfonylation at the pyrazole’s 4-position is achieved using sulfonyl chlorides or sulfur trioxide complexes. In one protocol, 1-(difluoromethyl)-5-methyl-1H-pyrazole reacts with chlorosulfonic acid in dichloromethane, followed by quenching with ice water to isolate the sulfonic acid intermediate. Subsequent treatment with thionyl chloride converts the acid to the sulfonyl chloride, which is stabilized with triethylamine.
Critical Parameters :
Piperazine Coupling
The sulfonyl chloride intermediate undergoes nucleophilic substitution with piperazine. To prevent over-sulfonylation, piperazine is typically used in excess (2.5 equiv) in tetrahydrofuran (THF) or dimethylformamide (DMF). For example, 1-(methylsulfonyl)piperazine derivatives are synthesized at 40–60°C with triethylamine as a base, achieving yields exceeding 80%.
Optimization Insights :
Deprotection and Final Purification
When protected piperazine derivatives (e.g., tert-butoxycarbonyl or benzyloxycarbonyl) are used, deprotection is performed via acidic or catalytic hydrogenation conditions. For instance, treatment with hydrogen chloride in ethyl acetate cleaves tert-butoxycarbonyl groups quantitatively. Final purification involves recrystallization from methylene chloride or chromatography on silica gel (hexane/ethyl acetate gradients).
Industrial-Scale Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Deprotection | 86 | 98.5 |
| Recrystallization | 92 | 99.8 |
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
Early methods relied on toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, yielding ≤50% due to side reactions. Contemporary strategies (e.g., Lawesson’s reagent or Belleau reagent) improve yields to 80–90% while reducing environmental hazards.
Advantages of Modern Methods :
Case Study: Patent CN103275010A
This Chinese patent exemplifies an industrial route:
- Condensation : 1-acetoacetyl-4-benzyloxycarbonylpiperidine reacts with phenylhydrazine in ethanol (85°C, 3 hours).
- Cyclization : Intermediate treated with Belleau reagent in THF (50°C, 12 hours).
- Deprotection : Hydrogenolysis using palladium on carbon (H₂, 50 psi).
Outcome : 80% overall yield, >99% purity.
Challenges and Mitigation Strategies
Hydrolytic Sensitivity
The difluoromethyl group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
Byproduct Formation
Over-sulfonylation generates bis-sulfonylated piperazine. Mitigation involves:
- Controlled Stoichiometry : 1:1 molar ratio of sulfonyl chloride to piperazine.
- Stepwise Addition : Slow syringe-pump delivery of sulfonyl chloride.
Industrial Applications and Scalability
The compound’s synthesis has been validated at multi-kilogram scales, with protocols adapted for continuous-flow reactors to enhance throughput. Key industrial considerations:
- Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst Recovery : Palladium carbon reuse via microfiltration (5 cycles without yield loss).
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key Observations :
- Pyrazole vs. Phenyl Rings : Pyrazole-containing derivatives (e.g., target compound and ) exhibit distinct electronic and steric profiles compared to phenyl-sulfonyl analogs (e.g., ), influencing receptor binding specificity.
- Biological Activity : Methyl sulfonyl piperazines show moderate acaricidal activity (80% mortality at 1 ppm), while trifluoromethyl and difluoromethyl derivatives (e.g., target compound) demonstrate superior efficacy, likely due to enhanced electrophilicity and stability .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Insights :
- Piperazine derivatives with bulkier substituents (e.g., benzodioxole in ) exhibit higher molecular weights and altered pharmacokinetic profiles.
Biological Activity
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring and a pyrazole moiety with difluoromethyl and sulfonyl groups. These characteristics enhance its lipophilicity and potential biological interactions, making it a compound of interest in pharmacological research, particularly for anti-inflammatory and anticancer applications.
Structural Features
The compound contains several functional groups that contribute to its biological activity:
- Difluoromethyl Group : Enhances lipophilicity, potentially improving interactions with biological targets.
- Sulfonyl Group : Can participate in hydrogen bonding, influencing pharmacological properties.
These features suggest that 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine may modulate various cellular pathways and activities through specific molecular interactions.
Anticancer Potential
Research indicates that pyrazole derivatives, including 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
A study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazoles displayed promising results when used in combination with doxorubicin, highlighting a potential synergistic effect in treating resistant cancer subtypes . This suggests that compounds like 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine could be further explored for their anticancer properties.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . The unique structure of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine may enhance its efficacy in modulating inflammatory pathways.
Comparative Analysis of Similar Compounds
To better understand the potential of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine, a comparison with structurally related compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with difluoromethyl and carboxylic acid | Intermediate for fungicides |
| 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine | Similar piperazine structure with different methyl substitutions | Potentially different biological activities |
| 5-methyl-1H-pyrazol-4-carboxamide | Features a carboxamide instead of sulfonyl | Known for fungicidal properties |
This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique position of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine in drug discovery.
The mechanism by which 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine exerts its biological effects likely involves:
- Binding Affinity : The difluoromethyl group may enhance binding to specific enzymes or receptors.
- Hydrogen Bonding : The sulfonyl group facilitates hydrogen bonding, crucial for modulating target protein activity.
These interactions are essential for influencing cellular pathways relevant to both cancer and inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine?
- Methodology : The compound’s sulfonyl-piperazine core can be synthesized via nucleophilic substitution. For example, a pyrazole-sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., KCO) in DMF. The difluoromethyl group is introduced earlier via cyclocondensation of appropriate hydrazines and ketones .
- Validation : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 2:1) and purify via silica gel chromatography (ethyl acetate:hexane 1:8) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use XRD for crystallographic analysis, H/C NMR for confirming substituent positions (e.g., sulfonyl and difluoromethyl groups), and IR spectroscopy for functional group identification (e.g., S=O stretch at ~1350 cm). Mass spectrometry (HRMS) confirms molecular weight .
- Data Interpretation : Compare spectral data with structurally similar pyrazole-piperazine hybrids, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .
Q. What preliminary biological activities are associated with this compound?
- Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Piperazine-sulfonamide analogs show DPP-IV inhibition (IC < 10 µM) and antimicrobial activity (MIC ~5 µg/mL) .
- Mechanistic Insight : Assess binding to target enzymes (e.g., DPP-IV) using fluorescence quenching or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrazole or piperazine) influence bioactivity and selectivity?
- SAR Analysis :
- Design Strategy : Use computational docking (e.g., AutoDock Vina) to predict binding poses and prioritize substituents with favorable steric/electronic profiles .
Q. How can conflicting data between in vitro and in vivo efficacy be resolved?
- Case Study : Piperazine derivatives with high in vitro anticancer activity may show reduced in vivo efficacy due to poor bioavailability. Solutions:
- Optimize logP via pro-drug strategies (e.g., esterification of sulfonyl groups).
- Use pharmacokinetic studies (e.g., plasma half-life in rodents) to guide dosing .
Q. What computational tools are suitable for studying the compound’s interaction with biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding stability of the sulfonyl-piperazine moiety in enzyme active sites (e.g., 5-HT receptor) using GROMACS .
- QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict IC values .
Q. What strategies mitigate toxicity while retaining efficacy?
- Approaches :
- Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce off-target binding.
- Co-crystallize with target proteins (e.g., HER2 kinase) to identify non-toxic binding modes .
- Testing : Evaluate hepatotoxicity in HepG2 cells and genotoxicity via Ames assay .
Methodological Challenges
Q. How should researchers handle discrepancies in spectral data during characterization?
- Troubleshooting :
- NMR Splitting : If unexpected peaks arise, consider rotational isomers of the piperazine ring. Use variable-temperature NMR to confirm .
- Mass Fragmentation : Compare fragmentation patterns with libraries (e.g., NIST) to identify impurities (e.g., de-sulfonated byproducts) .
Q. What are best practices for ensuring compound stability during storage?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
